![molecular formula C10H17BrO B2733907 2-[1-(Bromomethyl)cyclobutyl]oxane CAS No. 2095409-45-1](/img/structure/B2733907.png)
2-[1-(Bromomethyl)cyclobutyl]oxane
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Description
2-[1-(Bromomethyl)cyclobutyl]oxane is a chemical compound with the molecular formula C10H17BrO and a molecular weight of 233.149 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-[1-(Bromomethyl)cyclobutyl]oxane consists of a cyclobutyl ring with a bromomethyl group and an oxane group attached . The exact 3D structure would require further analysis using techniques such as X-ray crystallography.Scientific Research Applications
Synthesis of Cyclobutane-Containing Natural Products
The compound “2-[1-(Bromomethyl)cyclobutyl]oxane” can be used in the synthesis of cyclobutane-containing natural products . The [2 + 2] cycloaddition is the primary and most commonly used method for synthesizing cyclobutanes . This method has been applied in the chemical synthesis of selected cyclobutane-containing natural products over the past decade .
Development of Bioactive Drug Molecules
Cyclobutane subunits, which can be synthesized using “2-[1-(Bromomethyl)cyclobutyl]oxane”, are prevalent in various drugs and drug prototypes . These drugs exhibit distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Discovery of Natural Products
Natural products containing cyclobutane motifs, which can be synthesized using “2-[1-(Bromomethyl)cyclobutyl]oxane”, have been identified as terpenoids, meroterpenoids, and alkaloids . These structures exhibit diverse biological activities with potential medicinal value .
Biological Evolution
The cyclobutane-containing secondary metabolites, which can be synthesized using “2-[1-(Bromomethyl)cyclobutyl]oxane”, are biosynthesized by a range of organisms from land plants to marine life forms . This indicates the importance of cyclobutane in biological evolution .
Medicinal Chemistry
Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . To enhance clinical efficacy and improve ADMET properties, many pharmaceuticals have incorporated cyclobutane motifs .
Treatment of Autoimmune Diseases
In 2012, Pfizer successfully launched Xeljanz, a highly potent medication targeting the JAK1/JAK3 receptors for the treatment of rheumatoid arthritis . Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure . This was found to increase the selectivity by 28 times towards the JAK1 receptor in the treatment of JAK1-mediated autoimmune diseases .
properties
IUPAC Name |
2-[1-(bromomethyl)cyclobutyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCYVDOZOHQKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CCC2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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